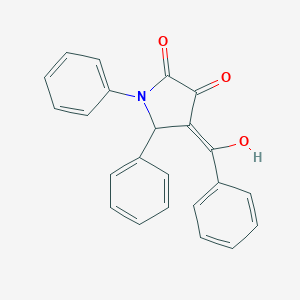
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime, also known as BrPEO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. BrPEO is a derivative of ketone oxime, which has been extensively studied for its biological properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is not fully understood. However, it has been suggested that 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime exerts its biological effects through the modulation of various signaling pathways. For example, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to increase the expression of antioxidant enzymes and promote the survival of neurons. In addition, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its low toxicity. It has been shown to be well-tolerated in animal studies, indicating that it may have a good safety profile. However, one of the limitations of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime is its limited solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime and its potential side effects.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential as a new class of antibiotics. In addition, more studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime and its potential side effects. Further optimization of the synthesis method may also be needed to improve the efficiency and reduce the cost of production.
Méthodes De Synthèse
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime can be synthesized through the reaction between 1-(4-bromophenyl)ethanone and O-(3-nitrobenzoyl) hydroxylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been optimized to improve its efficiency and reduce the cost of production.
Applications De Recherche Scientifique
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has also been shown to have a protective effect on neurons, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, 1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime has been investigated for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
1-(4-bromophenyl)ethanone O-{3-nitrobenzoyl}oxime |
|---|---|
Formule moléculaire |
C15H11BrN2O4 |
Poids moléculaire |
363.16 g/mol |
Nom IUPAC |
[(E)-1-(4-bromophenyl)ethylideneamino] 3-nitrobenzoate |
InChI |
InChI=1S/C15H11BrN2O4/c1-10(11-5-7-13(16)8-6-11)17-22-15(19)12-3-2-4-14(9-12)18(20)21/h2-9H,1H3/b17-10+ |
Clé InChI |
LPUIKNDBLUFNDU-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\OC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=C(C=C2)Br |
SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
SMILES canonique |
CC(=NOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B274146.png)

![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B274148.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B274150.png)
![3-(4-Methylphenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274153.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)



